1-(Oxetan-3-yl)propan-1-ol

Description

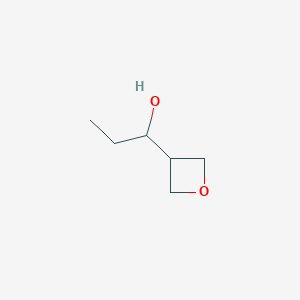

Structure

3D Structure

Properties

IUPAC Name |

1-(oxetan-3-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-6(7)5-3-8-4-5/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACRLPBEGSHDAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1COC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Oxetan 3 Yl Propan 1 Ol and Analogous Oxetane Alcohol Architectures

De Novo Synthesis Approaches for the Oxetane (B1205548) Ring System

The construction of the strained oxetane ring from acyclic precursors is a primary challenge in synthesizing these heterocyles. acs.org Several de novo strategies have been developed, broadly categorized by the type of bond formation used to close the ring.

Intramolecular Cyclization Strategies

The most established method for forming the oxetane ring is through intramolecular C–O bond formation, a type of intramolecular cyclization. acs.orgthieme-connect.de This approach typically starts from a 1,3-difunctionalized acyclic precursor.

The Williamson etherification is the archetypal reaction in this category, involving the base-mediated cyclization of a 1,3-halohydrin. thieme-connect.de The process begins with a 1,3-diol, which is selectively functionalized to install a good leaving group (like a halide or sulfonate) at one end and an alcohol at the other. acs.orgnih.gov The addition of a base deprotonates the alcohol, and the resulting alkoxide displaces the leaving group in an intramolecular SN2 reaction to form the oxetane ring. thieme-connect.de While effective, this method can be substrate-dependent, and yields can sometimes be compromised by competing elimination reactions, such as Grob fragmentation, which produces an alkene and an aldehyde. acs.orgmdpi.com

Key steps in this strategy often involve:

Selective Monofunctionalization of 1,3-Diols : Creating a precursor with one alcohol and one leaving group (e.g., monotosylation). thieme-connect.de

Conversion from other functional groups : For example, stereocontrolled synthesis from 1,3-diols can be achieved by converting them to acetoxybromides, followed by selective cleavage of the acetyl group to reveal the necessary 1-hydroxy-3-bromo intermediate. acs.org

Ring-Closing Reactions from Acyclic Precursors

This category encompasses various methods that form the oxetane ring from open-chain molecules, with intramolecular Williamson etherification being a prime example. acs.orgthieme-connect.de The choice of acyclic precursor is critical and has been a focus of methodological development.

Common acyclic precursors include:

1,3-Diols : These are versatile starting materials that can be converted in one pot to the desired oxetane. For instance, an Appel reaction can convert a primary alcohol in a diol to an iodide, which then undergoes base-mediated cyclization. acs.org

Epoxides : The intramolecular ring-opening of a suitably functionalized epoxide can lead to an oxetane. This strategy leverages the ring strain of the three-membered ring to drive the formation of the four-membered one. beilstein-journals.orgbeilstein-journals.org For example, bis-epoxy alcohols can undergo a domino reaction involving epoxide opening and etherification to yield bicyclic oxetane structures. beilstein-journals.org

Homoallylic Alcohols : These precursors can undergo halocyclization reactions, such as iodocyclization, to form halogenated oxetanes, which can be further modified. thieme-connect.debeilstein-journals.org

The synthesis of the acyclic precursors themselves is a crucial step. For instance, chiral 1,3-diols can be accessed through the ring-opening of 2,3-epoxy alcohols, providing a route to enantiomerically enriched oxetanes. thieme-connect.de

Catalytic Methods for Oxetane Ring Formation

To overcome the kinetic barrier of forming a strained four-membered ring, various catalytic methods have been developed. These reactions often offer milder conditions and improved selectivity. beilstein-journals.orgacs.org

One of the most prominent catalytic methods is the Paternò-Büchi reaction , a [2+2] photocycloaddition between a carbonyl compound and an alkene to directly form the oxetane ring. magtech.com.cnnih.gov While historically significant, this reaction can be limited by selectivity issues and the need for UV irradiation. acs.org

Other significant catalytic approaches include:

Transition Metal-Catalyzed Cycloadditions : Lewis acids or transition metals can catalyze formal [2+2] cycloadditions, providing an alternative to photochemical methods. magtech.com.cnbeilstein-journals.org

Oxidative Cyclization : In some systems, cyclization can be induced by an oxidant in the presence of a catalyst. For example, the reaction of malonate Michael adducts with chalcones using iodosobenzene (B1197198) (PhIO) and a catalytic amount of tetrabutylammonium (B224687) iodide (Bu₄NI) can selectively form oxetanes. acs.org

Metal Hydride Atom Transfer (MHAT) : A recently developed method uses a cobalt catalyst for the cycloisomerisation of homoallylic alcohols. beilstein-journals.orgbeilstein-journals.org This mild protocol shows good functional group tolerance and is suitable for complex molecules. beilstein-journals.org

Biocatalysis : Engineered enzymes, such as halohydrin dehalogenases, have been developed to perform enantioselective oxetane formation, offering a highly efficient and selective platform for preparing chiral oxetanes. nih.gov

Table 1: Overview of Catalytic Methods for Oxetane Ring Formation

| Method | Precursors | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Paternò-Büchi Reaction | Carbonyl + Alkene | UV light | Direct [2+2] cycloaddition. | magtech.com.cnnih.govacs.org |

| Formal [2+2] Cycloaddition | Trifluoromethyl ketones + Allenoates | N-heterocyclic carbene (NHC) | Catalytic annulation. | beilstein-journals.org |

| Oxidative Cyclization | Malonate adducts + Chalcones | PhIO / Bu₄NI | Diastereoselective formation. | acs.org |

| Metal Hydride Atom Transfer (MHAT) | Homoallylic alcohols | Cobalt complex / Siloxane | Mild, high-yielding, good functional group tolerance. | beilstein-journals.orgbeilstein-journals.org |

| Biocatalytic Cyclization | 1,3-dihalogenated propan-2-ols | Engineered Halohydrin Dehalogenase | High enantioselectivity. | nih.gov |

Functional Group Introduction and Manipulation for the Propan-1-ol Moiety

Once the oxetane ring is formed, or if a suitable oxetane building block is available, the next stage involves installing and modifying the desired side chain. For 1-(Oxetan-3-yl)propan-1-ol, this involves creating a CH(OH)CH₂CH₃ group at the C3 position of the ring.

Regioselective Introduction of the Propanol (B110389) Side Chain onto Oxetane Scaffolds

The regioselective synthesis of 3-substituted oxetanes often relies on the use of versatile building blocks like oxetan-3-one. beilstein-journals.orgchemrxiv.org A logical and controlled synthetic route to this compound, a secondary alcohol, proceeds through an intermediate aldehyde.

The proposed pathway involves:

Preparation of Oxetan-3-carbaldehyde : This key intermediate can be synthesized via the oxidation of (oxetan-3-yl)methanol. chemrxiv.org Common oxidation reagents like Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC) are effective for this transformation, with the reaction conditions being mild enough to preserve the strained oxetane ring. chemrxiv.org

Nucleophilic Addition : The target secondary alcohol is then formed by the addition of a two-carbon nucleophile to the oxetan-3-carbaldehyde. A Grignard reaction using ethylmagnesium bromide (CH₃CH₂MgBr) is a standard method for this type of C-C bond formation. The reaction adds the ethyl group to the carbonyl carbon, and subsequent aqueous workup protonates the resulting alkoxide to yield this compound.

This multi-step approach allows for high regioselectivity at the C3 position and precise construction of the desired secondary alcohol side chain.

Chemical Transformations Involving the Primary Alcohol Functionality

Although the target compound, this compound, is a secondary alcohol, the principles of functional group manipulation on oxetane scaffolds are broadly applicable to analogous primary alcohols as well. A critical consideration for any transformation is the stability of the oxetane ring, which is susceptible to opening under strongly acidic conditions. acs.orgchemrxiv.org

Transformations of the secondary alcohol in this compound could include:

Oxidation : The secondary alcohol can be oxidized to the corresponding ketone, 1-(oxetan-3-yl)propan-1-one. Reagents such as DMP or PCC under controlled conditions are suitable for this purpose while keeping the oxetane core intact. chemrxiv.org

Esterification and Etherification : The alcohol can be converted to esters or ethers under basic or neutral conditions to avoid acid-catalyzed ring opening. chemrxiv.org

For analogous primary oxetane alcohols, such as (oxetan-3-yl)methanol, a broader range of transformations is possible:

Oxidation to Aldehydes : As mentioned, oxidation with DMP or PCC yields the corresponding aldehyde. chemrxiv.org

Oxidation to Carboxylic Acids : Further oxidation to oxetane-3-carboxylic acid can be achieved using stronger, yet selective, oxidizing agents like TEMPO with a co-oxidant. chemrxiv.org

Deoxyfluorination : The primary alcohol can be converted to a fluoride (B91410) using reagents like DAST, a transformation useful in medicinal chemistry. chemrxiv.org

Table 2: Example Transformations of Oxetane Alcohols

| Starting Material | Transformation | Reagents | Product | Ring Stability | Reference |

|---|---|---|---|---|---|

| (Oxetan-3-yl)methanol (Primary) | Oxidation | DMP or PCC | Oxetane-3-carbaldehyde | Stable | chemrxiv.org |

| (Oxetan-3-yl)methanol (Primary) | Oxidation | TEMPO / PIDA | Oxetane-3-carboxylic acid | Stable | chemrxiv.org |

| This compound (Secondary) | Oxidation | DMP or PCC | 1-(Oxetan-3-yl)propan-1-one | Stable (predicted) | chemrxiv.org |

| 3-(Hydroxymethyl)oxetane derivative (Primary) | Deoxyfluorination | DAST | 3-(Fluoromethyl)oxetane derivative | Stable | chemrxiv.org |

| Oxetane-3-carboxylic acid ester | Reduction | LiAlH₄ (-30 to -10 °C) | (Oxetan-3-yl)methanol | Stable | chemrxiv.org |

Stereoselective Synthesis of this compound and its Chiral Derivatives

Asymmetric Catalysis in Oxetane-Alcohol Construction

Asymmetric catalysis offers a direct and atom-economical pathway to chiral oxetane-alcohols by converting prochiral precursors into enantioenriched products. This approach focuses on the catalytic creation of the alcohol stereocenter, most commonly through the asymmetric reduction of a ketone or the asymmetric addition of a nucleophile to a carbonyl group.

A primary strategy involves the asymmetric reduction of the prochiral ketone, 1-(oxetan-3-yl)propan-1-one. Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs), represents a powerful tool for this transformation. For example, ADHs from genera like Thermoanaerobacter have been successfully employed in the reduction of analogous ketones, such as 3-chloro-1-(thien-2-yl)propan-1-one, to the corresponding (S)-alcohol with high enantiomeric excess (ee). google.comgoogle.com These enzymatic systems can utilize a cofactor regeneration system, making them highly efficient and suitable for large-scale synthesis. google.com

| Precursor Ketone | Catalyst/Reagent | Chiral Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 3-chloro-1-(thien-2-yl)propan-1-one | Alcohol Dehydrogenase (from Thermoanaerobacter) | (1S)-3-chloro-1-(thien-2-yl)propan-1-ol | Not specified | 95% | google.com |

| 1-Octyn-3-one | B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine Borane) | (R)-(+)-1-Octyn-3-ol | Good | >95% | orgsyn.org |

Beyond biocatalysis, chiral chemical reagents such as B-3-pinanyl-9-borabicyclo[3.3.1]nonane, commonly known as "Alpine borane," are effective for the asymmetric reduction of prochiral ketones. orgsyn.org This reagent has been successfully applied to the synthesis of various optically active secondary alcohols, including propargyl alcohols, with excellent chemical yields and stereospecificity. orgsyn.org Another powerful catalytic method involves the enantioselective addition of nucleophiles to ketones. For instance, the reductive coupling of oxetan-3-one with allylic acetates, mediated by an iridium catalyst bearing a chiral BINAP ligand, produces α-stereogenic tertiary oxetanols with outstanding enantioselectivity (up to 99% ee) and high yields. nih.gov This reaction demonstrates the ability to construct congested vicinal tertiary-quaternary stereocenters in a single, highly controlled step. nih.gov

Diastereoselective and Enantioselective Approaches for Advanced Building Blocks

The synthesis of more complex chiral derivatives, particularly those with multiple stereocenters, often employs methods where stereochemistry is established through diastereoselective reactions on chiral substrates. These approaches provide reliable access to advanced building blocks with defined relative and absolute configurations.

One of the most established methods for creating chiral oxetanes is the cyclization of enantioenriched 1,3-diol precursors. acs.orgthieme-connect.de This strategy involves the stereoselective synthesis of the diol, followed by a cyclization reaction, typically a Williamson etherification. thieme-connect.de A chemoenzymatic approach has been developed to access a variety of stereo-defined 2,4-disubstituted aryloxetanes. uniba.it This method begins with the bioreduction of 1,3-aryldiketones using whole-cell biocatalysts, such as baker's yeast or Lactobacillus reuteri, which exhibit opposite stereo-preferences, to yield enantiomerically enriched β-hydroxyketones. uniba.it Subsequent chemical reduction of these chiral aldols can be controlled to produce either syn- or anti-1,3-diols with high diastereomeric ratios. The choice of reducing agent is critical; for example, tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) typically favors the formation of anti-diols. uniba.it Finally, stereospecific cyclization of these diols furnishes the corresponding cis- or trans-2,4-disubstituted oxetanes. uniba.it

| Chiral Aldol Substrate | Reducing Agent | Product Diol | Diastereomeric Ratio (anti:syn) | Yield |

|---|---|---|---|---|

| (R)-3-Hydroxy-1,3-diphenylpropan-1-one | Me₄NHB(OAc)₃ | (1R,3R)-1,3-Diphenylpropane-1,3-diol | 91:9 | 98% |

| (S)-3-Hydroxy-1-phenyl-3-(p-tolyl)propan-1-one | Me₄NHB(OAc)₃ | (1R,3S)-1-Phenyl-3-(p-tolyl)propane-1,3-diol | 89:11 | 95% |

Another powerful diastereoselective method involves the intramolecular ring-opening of chiral epoxides. The treatment of chiral benzyl (B1604629) epoxy ethers, which can be derived from natural amino acids like valine and leucine, with a strong base combination such as lithium diisopropylamide and potassium tert-butoxide (LiDAKOR) leads to the formation of amino alcohol-substituted oxetanes. acs.orgthieme-connect.de When trans-configured epoxides are used, the reaction proceeds with high diastereoselectivity to give exclusively the anti-configured oxetane product. thieme-connect.de

A further strategy for achieving high diastereoselectivity is the hydrosilylation-iodocyclization of homopropargylic alcohols. beilstein-journals.orgrsc.org This two-step process begins with a highly regio- and stereoselective hydrosilylation of the alkyne to form an (E)-vinyl silane (B1218182). Subsequent electrophilic activation of the vinyl silane with an iodine source triggers a cyclization that produces tetrasubstituted oxetanes with excellent diastereocontrol, where the substituents at the 1 and 3 positions of the oxetane ring are oriented trans to one another. rsc.org

Chemical Reactivity and Mechanistic Investigations of 1 Oxetan 3 Yl Propan 1 Ol

Reactivity Profiles of the Oxetane (B1205548) Ring

The reactivity of the oxetane ring in 1-(oxetan-3-yl)propan-1-ol is largely dictated by its susceptibility to cleavage under both nucleophilic and electrophilic conditions. The polarization of the C-O bonds and the inherent ring strain are the primary drivers for these transformations. beilstein-journals.org

Nucleophilic Ring-Opening Pathways

The ring-opening of oxetanes via nucleophilic attack can proceed through different mechanisms depending on the strength of the nucleophile. Strong, unhindered nucleophiles are capable of directly attacking one of the methylene (B1212753) carbons of the oxetane ring, leading to its cleavage in an S\textsubscript{N}2 fashion. magtech.com.cnyoutube.com For instance, powerful nucleophiles such as organolithium and Grignard reagents are known to open oxetane rings. youtube.com In the context of this compound, such a reaction would be expected to yield a diol.

Conversely, weaker nucleophiles generally require the activation of the oxetane oxygen by an acid catalyst to facilitate ring opening. magtech.com.cnresearchgate.net This activation enhances the electrophilicity of the ring carbons, making them more susceptible to attack. The presence of the primary alcohol in this compound could potentially lead to intramolecular ring-opening if the alcohol is deprotonated to form an alkoxide, although this is less common without activation of the oxetane ring itself.

Electrophilic Activation and Ring Cleavage Processes

Electrophilic activation is a common strategy to induce the cleavage of the oxetane ring. Both Brønsted and Lewis acids are effective in this regard. beilstein-journals.orgresearchgate.netnih.gov The acid coordinates to the oxygen atom of the oxetane, forming a highly reactive oxonium ion intermediate. This intermediate is then readily attacked by a nucleophile, resulting in ring cleavage.

Studies on analogous 3-aryloxetan-3-ols have demonstrated that Brønsted acids like HNTf₂ can catalyze both the activation of the tertiary alcohol and the subsequent intramolecular ring-opening of the oxetane. acs.org In a similar vein, treatment of 3-aryl-3-carboxylic acid oxetanes with trifluoroacetic acid has been shown to prompt ring-opening, leading to the formation of a tetrahydropyranone due to the presence of an internal nucleophile. chemrxiv.org While this compound lacks the activating aryl group at the 3-position, these examples highlight the general susceptibility of the oxetane ring to cleavage under acidic conditions, a pathway that could be relevant for this molecule, especially in the presence of external nucleophiles.

Studies on the Regio- and Stereoselectivity of Oxetane Ring Transformations

The regioselectivity of nucleophilic ring-opening in unsymmetrically substituted oxetanes is influenced by both steric and electronic factors. magtech.com.cn In the absence of an acid catalyst, strong nucleophiles typically attack the less sterically hindered carbon atom adjacent to the oxygen. magtech.com.cn For this compound, this would correspond to an attack on one of the equivalent CH₂ groups of the ring.

Under acidic conditions, the regiochemical outcome can be altered. The protonated oxonium ion can exhibit significant carbocationic character at the more substituted carbon. Consequently, even weak nucleophiles may preferentially attack the more substituted carbon atom. magtech.com.cn

Stereochemical studies on the acid-catalyzed ring-opening of related bicyclic oxetanes have revealed a high degree of syn-stereoselectivity. acs.org While this compound is achiral, understanding the stereochemical course of such reactions is crucial when designing syntheses for chiral derivatives. Asymmetric ring-opening of 3-substituted oxetanes using chiral Brønsted or Lewis acids has emerged as a powerful method for accessing chiral building blocks. beilstein-journals.orgresearchgate.net

Intramolecular Rearrangement Reactions Involving the Oxetane and Alcohol Groups

The coexistence of a nucleophilic alcohol and a strained electrophilic oxetane ring within the same molecule allows for fascinating intramolecular rearrangement reactions. These transformations are typically promoted by Lewis acids or transition metals, which activate the oxetane ring towards nucleophilic attack. acs.org The outcome of such reactions is highly dependent on the catalyst and reaction conditions, potentially leading to ring-expanded or ring-opened isomeric products.

One plausible pathway involves the protonation or coordination of a Lewis acid to the oxetane oxygen. This activation enhances the electrophilicity of the ring carbons, making them susceptible to intramolecular attack by the pendant hydroxyl group. Such an attack could lead to the formation of a bicyclic oxonium ion intermediate, which can then undergo further rearrangement to yield thermodynamically more stable products, such as substituted tetrahydrofurans or tetrahydropyrans.

Recent studies have shown that frustrated Lewis pairs (FLPs), like the combination of B(C₆F₅)₃ and a hydrosilane, can catalyze the reductive ring-opening of oxetanes. acs.org In some cases, this process can be accompanied by unexpected rearrangements, such as aryl migrations. While not involving an intramolecular alcohol attack, these findings highlight the novel reactivity of the oxetane ring under metal-free Lewis acidic conditions, opening avenues for complex rearrangements. acs.org Similarly, copper(I) catalysis has been shown to induce ring expansion of alkynyl-substituted oxetanes to form dihydrofurans or lactones, demonstrating the utility of transition metals in promoting such rearrangements. acs.org

Cross-Coupling and Other Transition Metal-Catalyzed Reactions for Derivatization

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, enabling the derivatization of core structures. While this compound itself is not a direct substrate for most cross-coupling reactions, it can be readily converted into a suitable coupling partner.

A common strategy involves the derivatization of the oxetane ring itself. For example, the parent oxetan-3-ol (B104164) can be converted to 3-iodooxetane (B1340047). This halide derivative is an excellent substrate for various cross-coupling reactions. Nickel-catalyzed Suzuki-Miyaura coupling reactions between 3-iodooxetane and arylboronic acids have been successfully employed to synthesize 3-aryloxetanes. acs.org This method provides a robust way to introduce aromatic diversity at the 3-position of the oxetane ring.

Alternatively, the hydroxyl group of this compound can be converted into a good leaving group, such as a triflate or tosylate. This would activate the adjacent carbon for substitution or coupling reactions. Furthermore, rhodium-catalyzed O-H insertion reactions followed by cyclization represent another advanced strategy for synthesizing substituted oxetanes, showcasing the versatility of metal catalysis in this field. researchgate.net

Table 3: Examples of Transition Metal-Catalyzed Reactions for Oxetane Derivatization

| Reaction Name | Catalyst | Substrates | Product Type |

| Suzuki-Miyaura Coupling | Ni or Pd complexes | 3-Halooxetane + Arylboronic Acid | 3-Aryloxetane acs.org |

| Buchwald-Hartwig Amination | Pd complexes | 3-Halooxetane + Amine | 3-Aminooxetane |

| Minisci Reaction | Ag or Fe salts, Photoredox | Protonated Heterocycle + Oxetane Radical Source | Heteroaryl-substituted Oxetane researchgate.net |

| Cross-Electrophile Coupling | Ni complexes | Oxetane + Aryl Halide | Ring-opened Aryl Alcohol calstate.edu |

Advanced Spectroscopic and Computational Analysis in Research on 1 Oxetan 3 Yl Propan 1 Ol

Methodologies for Structural Elucidation of Oxetane-Alcohol Compounds

The precise determination of the three-dimensional structure of oxetane-alcohol compounds is foundational to understanding their reactivity and function. A combination of sophisticated analytical techniques is typically employed for this purpose.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including oxetane (B1205548) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the case of propan-1-ol, a related simple alcohol, the ¹H NMR spectrum shows distinct peaks corresponding to the different proton environments, with integrated proton ratios matching the number of hydrogens in each group (e.g., 3:2:2:1). docbrown.info The splitting patterns, governed by the n+1 rule, reveal the number of adjacent non-equivalent protons. docbrown.info For instance, the ¹H NMR spectrum of propan-1-ol displays a characteristic sextet for the propyl group. docbrown.info

For oxetane-containing compounds, NMR is crucial for confirming the integrity of the four-membered ring and determining the connectivity of the alcohol substituent. For example, in various substituted oxetanes, specific chemical shifts and coupling constants are characteristic of the oxetane ring protons. rsc.orgchemicalbook.com The analysis of these spectra provides unambiguous evidence for the compound's structure.

Table 1: Representative NMR Data for Related Oxetane Compounds

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2-phenyloxetane | ¹³C | 32.3, 49.4, 65.9, 88.3 | - | - |

| 2-phenyloxetane | ¹H | 2.67-2.72, 3.24-3.28, 4.68-4.75 | m, m, m | - |

| 1-(Oxetan-3-yl)piperazine | ¹H | - | - | - |

Data sourced from various studies on oxetane derivatives. rsc.orgchemicalbook.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of oxetane-alcohols, MS provides the molecular ion peak, which corresponds to the mass of the intact molecule. Fragmentation patterns observed in the mass spectrum offer valuable clues about the compound's structure. For instance, the mass spectrum of propan-1-ol shows a molecular ion peak at m/z 60 and a base peak at m/z 31, which helps to distinguish it from its isomers. docbrown.info

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. This is particularly useful in confirming the identity of a newly synthesized compound like 1-(Oxetan-3-yl)propan-1-ol. Predicted collision cross-section (CCS) values from techniques like ion mobility spectrometry coupled with mass spectrometry can further aid in structural characterization. uni.lu

Table 2: Predicted Mass Spectrometry Data for a Related Compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 132.10192 | 124.5 |

| [M+Na]⁺ | 154.08386 | 128.4 |

| [M-H]⁻ | 130.08736 | 126.9 |

Predicted data for 3-[(oxetan-3-yl)amino]propan-1-ol. uni.lu

X-ray Crystallographic Analysis for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uni-muenchen.de This technique provides definitive information on bond lengths, bond angles, and the conformation of the molecule. For oxetane derivatives, X-ray analysis has been crucial in understanding the geometry of the strained four-membered ring. beilstein-journals.org

Theoretical Chemistry and Computational Modeling Approaches

In conjunction with experimental methods, theoretical and computational chemistry play a vital role in understanding the properties of oxetane-alcohol compounds. rsc.org

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. rsc.orgrsc.org DFT calculations have been employed to study various aspects of oxetane chemistry, including reaction mechanisms and the stability of different molecular structures. rsc.orgnih.gov

For instance, DFT has been used to investigate the ring-opening polymerization of oxetane cations, providing insights into the transition states and intermediates involved. rsc.orgrsc.org These calculations can predict the activation energies of reactions and help to understand the factors that control reactivity. rsc.org Furthermore, DFT can be used to analyze the electronic properties of molecules, such as their chemical hardness, which relates to their reactivity and stability. nih.gov The combination of experimental NMR data with DFT calculations has also proven to be a powerful approach for revising and confirming the structures of complex natural products containing the oxetane moiety. nih.govresearchgate.net

Conformational Analysis and Strain Energy Calculations of the Oxetane Ring

The four-membered oxetane ring possesses significant ring strain, which is a key determinant of its chemical reactivity. beilstein-journals.org Computational methods are used to perform conformational analysis and calculate the strain energy of the oxetane ring.

The ring strain of oxetane is approximately 25.5 kcal/mol, which is comparable to that of oxirane (27.3 kcal/mol) and significantly higher than that of tetrahydrofuran (B95107) (5.6 kcal/mol). beilstein-journals.orgbeilstein-journals.org This high strain energy facilitates ring-opening reactions. researchgate.net Computational studies, often using homodesmotic reactions, are employed to calculate the strain energy of various oxetane derivatives. nih.gov

Conformational analysis helps to identify the most stable three-dimensional arrangements of the molecule. The oxetane ring typically adopts a puckered conformation to relieve some of the torsional strain. acs.org The introduction of substituents can influence the degree of puckering. acs.org Understanding the conformational preferences of oxetane-alcohols is crucial for predicting their biological activity and their interactions in various chemical processes.

Prediction and Elucidation of Reaction Mechanisms and Transition States

The study of reaction mechanisms and the characterization of transition states are fundamental to understanding the reactivity of a molecule. For this compound, the prediction of its reaction pathways relies heavily on computational chemistry and mechanistic studies of analogous compounds. Research in this area focuses on two primary aspects: the formation of the molecule itself and its subsequent reactivity, particularly the reactions involving the strained oxetane ring.

Mechanism of Formation via Grignard Reaction

The synthesis of this compound is typically achieved through the reaction of a propyl Grignard reagent (e.g., propylmagnesium bromide) with oxetan-3-one. The mechanism for the addition of Grignard reagents to ketones is a well-understood process in organic chemistry. libretexts.orgleah4sci.com Computational and experimental studies on similar reactions provide a clear framework for predicting the transition states involved.

The reaction proceeds through a series of coordinated steps:

Lewis Acid-Base Complex Formation: The magnesium atom of the Grignard reagent acts as a Lewis acid, coordinating to the carbonyl oxygen of oxetan-3-one. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack: The nucleophilic propyl group attacks the electrophilic carbonyl carbon. This step involves the formation of a new carbon-carbon bond and the breaking of the carbon-oxygen pi bond. The result is a tetrahedral intermediate, specifically a magnesium alkoxide. libretexts.orgleah4sci.com

Protonation: An acidic workup is performed to protonate the resulting alkoxide, yielding the final product, this compound. libretexts.org

The transition state for the nucleophilic addition step is of significant interest. Computational models, such as those using Density Functional Theory (DFT), can be used to calculate the geometry and energy of this state. For related systems, these calculations have shown a highly organized, cyclic-like transition state that facilitates the transfer of the alkyl group.

Table 1: Predicted Mechanistic Steps for the Formation of this compound

| Step | Description | Key Intermediates/States |

| 1 | Formation of a Lewis acid-base complex between the Grignard reagent and oxetan-3-one. libretexts.org | Oxetan-3-one-MgBr-propyl complex |

| 2 | Nucleophilic attack of the propyl group on the carbonyl carbon, proceeding through a transient state. libretexts.orgleah4sci.com | Tetrahedral Magnesium Alkoxide Intermediate |

| 3 | Protonation of the magnesium alkoxide during aqueous workup to yield the alcohol. libretexts.org | This compound |

Predicted Reactivity: Ring-Opening and Rearrangement Mechanisms

The presence of the strained four-membered oxetane ring makes this compound a candidate for subsequent reactions, primarily acid-catalyzed ring-opening or rearrangements. researchgate.netrsc.org

Acid-Catalyzed Ring-Opening:

In the presence of an acid, the oxygen atom of the oxetane ring can be protonated, forming an oxonium ion. This enhances the ring strain and makes the ring susceptible to nucleophilic attack, leading to its opening. researchgate.netrsc.org The regioselectivity of this process is a key area of investigation.

Computational studies on similar oxetane systems using DFT methods like B3LYP have been employed to elucidate the mechanism of such ring-opening polymerizations and other reactions. rsc.orgrsc.org These studies help in:

Optimizing the geometries of reactants, transition states, intermediates, and products.

Calculating the activation energies for different potential pathways.

Verifying transition states through vibrational analysis and intrinsic reaction coordinate (IRC) tracing. rsc.org

For this compound, a nucleophile could attack either of the two methylene (B1212753) carbons of the oxetane ring, leading to different diol products. The transition state energies calculated through computational models would predict the preferred pathway.

Table 2: Computational Methods Applied to Analogous Oxetane Reactions

| Computational Method | Application in Mechanistic Studies | Reference |

| Density Functional Theory (DFT) (e.g., B3LYP) | Calculation of geometries, activation energies, and transition state structures for ring-opening reactions. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| Ab initio Methods (e.g., MP2) | Used alongside DFT for higher accuracy in determining reaction pathways and energetics. rsc.org | rsc.org |

| Continuum Solvation Models (e.g., CPCM) | To simulate the effect of solvent on the reaction mechanism and transition state energies. researchgate.net | researchgate.net |

| Transition State Theory | Provides the theoretical framework to relate the calculated properties of the transition state to the reaction rate constant. nist.govuleth.ca | nist.govuleth.ca |

Rearrangement of the Oxetan-3-ol (B104164) System:

Research on the reaction of Grignard reagents with cyclohexanespiro-2′-oxetan-3′-one has revealed that the resulting oxetan-3-ol can undergo a rearrangement under the reaction conditions. rsc.org This rearrangement leads to the formation of a 1-acyl-1-hydroxymethylcyclohexane. This suggests that this compound might also be susceptible to a similar intramolecular rearrangement.

The proposed mechanism for such a rearrangement would likely involve the alkoxide (formed after the Grignard addition but before protonation) initiating an intramolecular ring-opening of the oxetane. This would proceed through a transition state where the oxygen of the alkoxide attacks one of the oxetane's carbon atoms, leading to the formation of a new, more stable ring system or a ring-opened product. The driving force for this rearrangement is the relief of the significant ring strain in the four-membered oxetane ring. researchgate.netmasterorganicchemistry.com Elucidating the precise transition state for this potential rearrangement in this compound would require dedicated computational analysis.

Derivatization and Analog Development from 1 Oxetan 3 Yl Propan 1 Ol

Synthesis of Substituted 1-(Oxetan-3-yl)propan-1-ol Derivatives

The synthesis of substituted derivatives of this compound can be achieved through several strategic approaches, primarily by utilizing functionalized oxetane (B1205548) precursors or by modifying the parent molecule. A common and effective method involves the reaction of organometallic reagents with oxetan-3-one. nih.gov For instance, the addition of a substituted propyl magnesium halide to oxetan-3-one would yield a tertiary alcohol, which could then be further modified.

Alternatively, a Friedel-Crafts-type reaction can be employed to introduce aryl groups onto the oxetane ring. A method using a Lewis acid catalyst like SnCl₄ facilitates the alkylation of electron-rich aromatic systems, such as indoles, with an oxetane-containing tertiary alcohol like 3-(3,4,5-trimethoxyphenyl)oxetan-3-ol. nih.gov This approach, while demonstrated for 3,3-diaryloxetanes, suggests a pathway for creating aryl-substituted oxetane propanols. nih.gov

A robust strategy for generating diversely substituted oxetanes involves a rhodium-catalyzed O-H insertion and C-C bond-forming cyclization, which can produce functionalized di-, tri-, and tetrasubstituted oxetane derivatives in high yields. researchgate.net While not starting directly from this compound, these methods provide access to a library of functionalized oxetane building blocks that can be converted to the desired propanol (B110389) derivatives. For example, an oxetane-3-carboxylate ester synthesized via this method could be converted to the target alcohol through reduction and Grignard addition.

Table 1: Synthetic Strategies for Substituted this compound Derivatives

| Strategy | Description | Key Reagents/Intermediates | Potential Products | Citations |

|---|---|---|---|---|

| Organometallic Addition | Addition of an organometallic reagent (e.g., Grignard) to oxetan-3-one, followed by reaction with an appropriate electrophile to form the propanol side chain. | Oxetan-3-one, Propylmagnesium bromide | This compound and its side-chain variants. | nih.gov |

| Friedel-Crafts Alkylation | Lewis acid-catalyzed reaction of an oxetanol with an aromatic or heteroaromatic ring to install a substituent on the oxetane ring. | 3-Hydroxyoxetanederivatives, SnCl₄, Indoles | 1-(3-Aryl-oxetan-3-yl)propan-1-ol derivatives. | nih.gov |

| Intramolecular Cyclization | Cyclization of functionalized 1,3-diols is a fundamental method to form the oxetane ring, allowing for pre-installed substituents. acs.org | Substituted 1,3-diols, Tosyl chloride, Base | Derivatives with substitution at various positions of the oxetane ring. | acs.orgresearchgate.net |

| Derivatization from Building Blocks | Using commercially available or synthetically prepared functionalized oxetanes (e.g., oxetan-3-one, 3-amino-oxetane) as starting points for multi-step synthesis. acs.org | Oxetan-3-one, 3-Amino-oxetane | A wide array of derivatives with diverse functional groups. | acs.org |

Regioselective Functionalization of the Oxetane Ring

Regioselective functionalization allows for precise modification at specific positions (C2, C3, or C4) of the oxetane ring, which is crucial for structure-activity relationship studies. The inherent ring strain and the presence of the oxygen atom influence the reactivity of the ring carbons. acs.org

Functionalization at the C3 position is the most common, often starting from the commercially available oxetan-3-one. acs.orgacs.orgorganic-chemistry.org Organometallic addition to the ketone provides 3-substituted-oxetan-3-ols, which are versatile intermediates. nih.gov These tertiary alcohols can be further reacted, for instance, under Brønsted acid catalysis to form ethers, demonstrating a method to selectively activate the C3 position while keeping the oxetane ring intact. rsc.org

Synthesis of 2,4-disubstituted oxetanes can be achieved with high stereocontrol starting from syn- or anti-1,3-diols. acs.org Selective conversion of the diols to acetoxybromides followed by a base-induced intramolecular cyclization (Williamson etherification) yields the desired substituted oxetanes. acs.orgthieme-connect.de The choice of starting diol dictates the final stereochemistry of the product.

Direct functionalization of the oxetane ring in a molecule like this compound would likely require protection of the side-chain hydroxyl group to prevent undesired side reactions. Once protected, methods like the Minisci reaction could be used to introduce substituents onto heteroaromatic systems attached to the oxetane, showcasing a radical-based functionalization approach. researchgate.net

Chemical Modifications of the Propan-1-ol Side Chain for Diverse Analogues

The propan-1-ol side chain offers a reactive handle for extensive chemical modification to generate a library of diverse analogues. The secondary alcohol is a key functional group that can undergo a variety of transformations.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(oxetan-3-yl)propan-1-one, using standard oxidizing agents. bldpharm.com This ketone can then serve as a precursor for other derivatives, for example, through reductive amination to introduce nitrogen-containing functionalities.

Etherification and Esterification: The hydroxyl group can be readily converted into ethers or esters by reaction with alkyl halides or acyl chlorides/anhydrides, respectively. This allows for the introduction of a wide range of lipophilic or functionalized groups.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) and subsequently displaced by various nucleophiles to introduce azides, halides, or nitriles, which can be further elaborated.

Amination: Direct or indirect methods can be used to replace the hydroxyl group with an amino group. For example, reductive amination of the corresponding ketone or displacement of a tosylate with an amine or ammonia (B1221849) derivative can yield amino-analogs, such as 3-[(oxetan-3-yl)amino]propan-1-ol. uni.lu

Table 2: Examples of Chemical Modifications of the Propan-1-ol Side Chain

| Reaction Type | Reagents | Product Functional Group | Example Analog Name | Citations |

|---|---|---|---|---|

| Oxidation | PCC, DMP, etc. | Ketone | 1-(Oxetan-3-yl)propan-1-one | bldpharm.com |

| Etherification | NaH, Alkyl Halide (R-X) | Ether (-OR) | 3-(1-Ethoxypropyl)oxetane | rsc.org |

| Esterification | Acyl Chloride (RCOCl), Pyridine (B92270) | Ester (-OCOR) | 1-(Oxetan-3-yl)propyl acetate | N/A |

| Reductive Amination (from ketone) | Amine (R-NH₂), NaBH₃CN | Amine (-NHR) | 1-Amino-1-(oxetan-3-yl)propane | uni.lu |

| Nucleophilic Substitution (via tosylate) | 1. TsCl, Pyridine; 2. NaN₃ | Azide (-N₃) | 3-(1-Azidopropyl)oxetane | thieme-connect.de |

Exploration of Polymeric Architectures Incorporating Oxetane-Derived Monomers

Oxetane derivatives are valuable monomers for synthesizing polymers, particularly polyethers, through cationic ring-opening polymerization (CROP). mdpi.com The strain of the four-membered ring provides the thermodynamic driving force for polymerization. Monomers structurally related to this compound, such as 3-ethyl-3-(hydroxymethyl)oxetane (EHO), are used to create complex polymer architectures. mdpi.com

Hyperbranched polyoxetanes (POXs) can be synthesized from monomers like EHO using a core molecule such as 1,1,1-tris(hydroxymethyl)propane. mdpi.com The CROP mechanism allows for the formation of highly branched, three-dimensional structures with a high density of terminal hydroxyl groups. These hyperbranched polyethers exhibit interesting properties and have potential applications as adhesives. mdpi.com

Copolymerization of oxetane monomers with other cyclic or vinyl monomers leads to polymers with novel properties and monomer sequences. osaka-u.ac.jpacs.org For example, the cationic terpolymerization of an alkyl vinyl ether, oxetane, and a ketone proceeds through concurrent vinyl-addition, ring-opening, and carbonyl-addition mechanisms to generate multiblock polymers. osaka-u.ac.jp Similarly, the ring-opening copolymerization (ROCOP) of sugar-derived oxetane monomers with carbonyl sulfide (B99878) (COS) can produce sulfur-containing poly(monothiocarbonate)s, which exhibit enhanced thermal stabilities compared to their polycarbonate analogs. acs.org

Polymers can also be derived from oxetane monomers featuring pendant functional groups, such as fluorinated side chains. google.com These materials can be designed as polymeric surfactants or flow and leveling agents for coatings. The polymerization is typically initiated by a mono- or diol, and the resulting polyether backbone contains the pendant oxetane-derived groups. google.com

Table 3: Polymerization of Oxetane-Derived Monomers

| Polymerization Type | Monomer(s) | Resulting Polymer Architecture | Key Features & Properties | Citations |

|---|---|---|---|---|

| Cationic Ring-Opening Polymerization (CROP) | 3-Ethyl-3-(hydroxymethyl)oxetane (EHO) | Hyperbranched Polyether | High degree of branching, numerous terminal hydroxyl groups, thermoplastic character. | mdpi.com |

| Cationic Terpolymerization | Alkyl vinyl ether, Oxetane, Ketone | Multiblock Copolymer | Contains poly(VE), polyoxetane, and single ketone units; formed via selective crossover reactions. | osaka-u.ac.jp |

| Ring-Opening Copolymerization (ROCOP) | d-Xylose-derived Oxetane, Carbonyl Sulfide (COS) | Alternating Copolymer (Poly(monothiocarbonate)) | Sulfur-containing backbone, enhanced thermal stability. | acs.org |

| CROP of Functional Monomers | Oxetanes with pendant fluorinated groups | Linear Polyether | Fluorinated side chains, used as polymeric surfactants and leveling agents. | google.com |

Strategic Applications in Complex Molecule Synthesis and Chemical Research

Utilization as a Crucial Building Block in Total Synthesis of Natural Products and Analogues

The oxetane (B1205548) ring is a structural motif present in several biologically active natural products, the most famous of which is the potent anticancer agent paclitaxel (B517696) (Taxol). acs.orgeurjchem.com The synthesis of these complex molecules often relies on the incorporation of pre-functionalized building blocks. eurjchem.com While specific examples detailing the use of 1-(Oxetan-3-yl)propan-1-ol in the total synthesis of a particular natural product are not extensively documented in prominent literature, its structure represents a key synthetic fragment. As a 3-substituted oxetane, it belongs to a class of compounds frequently employed to construct the core of oxetane-containing natural products. eurjchem.comnih.gov

The dual functionality of this compound—the oxetane ring and the secondary alcohol—allows for sequential or orthogonal chemical modifications, a valuable attribute in the lengthy and complex routes of total synthesis. The alcohol can be used as a nucleophile or be oxidized to a ketone, providing a handle for chain elongation or the introduction of other functional groups, while the oxetane ring can be carried through multiple synthetic steps. chemrxiv.org

Table 1: Notable Natural Products Containing the Oxetane Ring

| Natural Product | Biological Activity | Key Structural Feature |

|---|---|---|

| Paclitaxel (Taxol) | Anticancer | Fused oxetane ring |

| Oxetanocin A | Antiviral, Antitumor | Oxetane ring replacing the furanose of a nucleoside |

| Merrilactone A | Neurotrophic | Spiro-oxetane fused to a lactone system |

This interactive table highlights natural products whose syntheses rely on strategies involving oxetane-containing intermediates, illustrating the potential roles for building blocks like this compound.

Precursor for the Construction of Diverse Heterocyclic Scaffolds and Advanced Organic Molecules

The strained four-membered ring of this compound makes it a reactive intermediate for constructing a variety of other molecular scaffolds. acs.org The ring is susceptible to opening under acidic conditions or in the presence of various nucleophiles, providing a pathway to 1,3-difunctionalized acyclic compounds that can be subsequently cyclized to form different heterocyclic systems. chemrxiv.org

Furthermore, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), rendering the adjacent carbon susceptible to nucleophilic attack. This reactivity enables the synthesis of a wide range of 3-substituted oxetanes. Alternatively, oxidation of the alcohol to the corresponding ketone, 1-(oxetan-3-yl)propan-1-one, opens up further synthetic possibilities through reactions at the carbonyl group, such as Grignard additions or reductive aminations, to generate more complex oxetane-substituted alcohols and amines. nih.govnih.govnih.gov These derived products are themselves valuable intermediates for advanced organic molecules.

Table 2: Potential Transformations of this compound for Heterocycle Synthesis

| Reaction Type | Reagents | Resulting Intermediate | Potential Heterocycles |

|---|---|---|---|

| Oxidation | PCC, DMP | 1-(Oxetan-3-yl)propan-1-one | Pyrimidines, Pyrroles |

| Nucleophilic Substitution (after activation of OH) | NaN₃, then reduction | 1-Amino-1-(oxetan-3-yl)propane | Imidazoles, Piperazines |

| Ring Opening | H⁺, H₂O | Propane-1,2,4-triol derivative | Dioxanes, Morpholines |

This interactive table summarizes potential synthetic routes starting from this compound to generate diverse molecular structures.

Contributions to the Expansion of Molecular Diversity in Chemical Libraries

In drug discovery, the generation of chemical libraries with high molecular diversity is crucial for identifying new lead compounds. The inclusion of scaffolds that are three-dimensional and possess unique physicochemical properties is highly desirable. nih.gov The oxetane ring, being small, polar, and non-planar, is an attractive motif for diversifying chemical libraries. acs.orgnih.gov

Building blocks like this compound serve as excellent starting points for creating focused libraries of compounds. Through parallel synthesis techniques, the hydroxyl group can be reacted with a diverse set of carboxylic acids (to form esters), isocyanates (to form carbamates), or other electrophiles. Each resulting compound retains the oxetane core while varying the peripheral substituents, allowing for a systematic exploration of the chemical space around this scaffold. The availability of robust synthetic methods for producing novel 3,3-disubstituted oxetanes further enriches the pool of building blocks for these libraries. chemrxiv.orgrsc.org

Role in the Rational Design and Fine-Tuning of Molecular Architectures for Specific Research Objectives

The rational design of molecules, particularly in medicinal chemistry, involves the precise tuning of properties such as solubility, metabolic stability, lipophilicity, and target-binding affinity. acs.orgnih.gov The oxetane ring has emerged as a powerful tool for this purpose. nih.gov Incorporating an oxetane moiety, as could be achieved using this compound, can significantly alter a molecule's properties in a predictable manner.

Specifically, the oxetane ring is known to:

Act as a bioisostere: The 3,3-disubstituted oxetane motif can serve as a metabolically stable replacement for gem-dimethyl groups or carbonyl groups. nih.govnih.gov This substitution can block sites of metabolic degradation and improve a drug candidate's pharmacokinetic profile.

Increase aqueous solubility: The polarity of the ether oxygen in the strained ring often enhances a molecule's solubility compared to its purely carbocyclic or acyclic counterparts. acs.org

Modulate basicity: The strong electron-withdrawing effect of the oxetane ring can significantly lower the pKa of a nearby amine, which can be useful for optimizing a compound's charge state at physiological pH. nih.gov

Enhance three-dimensionality: The defined, puckered geometry of the oxetane ring increases the sp³ character of a molecule, moving it away from the "flatland" of many aromatic compounds and potentially improving target selectivity. nih.gov

The use of fluorinated oxetane derivatives has also been explored to provide even finer control over these physicochemical properties, underscoring the versatility of this scaffold in molecular design. chemrxiv.org

Table 3: Comparison of Physicochemical Properties: Oxetane vs. Bioisosteric Groups

| Property | gem-Dimethyl Group | Carbonyl Group | Oxetane Ring |

|---|---|---|---|

| Polarity | Low | High | High |

| H-Bond Acceptor | No | Yes | Yes |

| Metabolic Stability | Generally High | Variable (can be reduced) | Generally High |

| Aqueous Solubility | Decreases | Variable | Increases |

This interactive table illustrates how the oxetane ring offers a unique combination of properties, making it a valuable component for the rational design of molecules with improved characteristics.

Q & A

Basic: What are the common synthetic routes and characterization techniques for 1-(Oxetan-3-yl)propan-1-ol?

Answer:

this compound (CAS 1524903-03-4; C₆H₁₂O₂) is typically synthesized via alkylation or multi-step reactions involving oxetane derivatives. A common method involves coupling oxetan-3-yl precursors with propanol derivatives under catalytic conditions. For example, oxetan-3-ylmethanol (CAS 6246-06-6) can serve as a starting material for functionalization . Characterization includes:

- NMR spectroscopy (¹H/¹³C) to confirm the oxetane ring and alcohol moiety.

- Mass spectrometry for molecular weight validation (116.16 g/mol) .

- Chromatography (HPLC/GC) to assess purity.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂O₂ | |

| CAS No. | 1524903-03-4 | |

| Molecular Weight | 116.16 g/mol |

Advanced: How can synthetic yields be optimized for this compound under sterically hindered conditions?

Answer:

Steric hindrance from the oxetane ring often limits reaction efficiency. Strategies include:

- Catalyst screening : Use of bulky ligands (e.g., phosphines) to enhance selectivity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve oxetane ring stability during alkylation .

- Temperature control : Low temperatures (−20°C to 0°C) mitigate side reactions like ring-opening .

Contradictions in yield data (e.g., 40–75% in similar oxetane syntheses) highlight the need for empirical optimization of reaction parameters .

Basic: What are the typical chemical reactions and products derived from this compound?

Answer:

The compound undergoes three primary reactions:

Oxidation : Forms 1-(oxetan-3-yl)propan-1-one (CAS 1511912-98-3) using agents like PCC .

Reduction : Produces 1-(oxetan-3-yl)propane-1-amine via catalytic hydrogenation .

Substitution : Halogenation (e.g., with SOCl₂) yields 1-(oxetan-3-yl)propyl chloride .

Reaction pathways are influenced by the oxetane ring’s strain (109° bond angles), which enhances reactivity at the hydroxyl group .

Advanced: How can contradictory data in reaction outcomes (e.g., oxidation vs. ring-opening) be resolved?

Answer:

Contradictions arise from competing pathways under varying conditions:

- Oxidation vs. ring-opening : Use milder oxidizing agents (e.g., Dess-Martin periodinane) to prioritize ketone formation over ring degradation .

- pH dependence : Acidic conditions promote oxetane ring-opening (e.g., forming diols), while neutral/basic conditions favor substitution .

Robust analytical methods (e.g., in situ FTIR) are critical for real-time monitoring of intermediates .

Basic: What standardized methods are used to determine physicochemical properties (e.g., melting point)?

Answer:

Key methods include:

- DSC/TGA : For melting point and thermal stability analysis.

- X-ray crystallography : To resolve crystal structure and hydrogen-bonding patterns (SHELXL is widely used for refinement) .

- Empirical titration : For pKa determination of the hydroxyl group (~15–16 due to oxetane’s electron-withdrawing effect) .

Advanced: How can discrepancies in reported physicochemical data be addressed?

Answer:

Discrepancies (e.g., melting point variations ±5°C) often stem from:

- Polymorphism : Use of seeding agents to control crystal form .

- Purity : Rigorous purification (e.g., column chromatography) followed by NMR/MS validation .

Collaborative studies using standardized protocols (e.g., IUPAC guidelines) improve reproducibility .

Basic: What biological applications are explored for this compound?

Answer:

- Enzyme studies : The hydroxyl group interacts with catalytic residues in hydrolases, serving as a probe for substrate binding .

- Drug delivery : Oxetane derivatives enhance metabolic stability in prodrug designs .

Advanced: How can this compound be utilized in crystallographic studies of low-quality protein-ligand complexes?

Answer:

The compound’s small size (116.16 g/mol) and rigidity make it suitable for:

- Fragment-based screening : Soaking into protein crystals at high concentrations (10–50 mM) .

- Twinned data refinement : SHELXL’s robust algorithms handle partial disorder in ligand electron density maps .

Basic: What computational tools predict the reactivity of this compound?

Answer:

- DFT calculations : Model transition states for oxidation/substitution (e.g., Gaussian09 with B3LYP/6-31G*) .

- Molecular docking : AutoDock Vina predicts binding affinities in enzyme interactions .

Advanced: How do steric and electronic effects of the oxetane ring influence regioselectivity in derivatives?

Answer:

- Steric effects : The oxetane’s 3D structure directs nucleophilic attack to the less hindered primary carbon .

- Electronic effects : Ring strain increases electrophilicity at the hydroxyl-bearing carbon, favoring SN2 mechanisms .

Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.